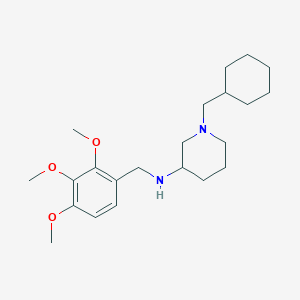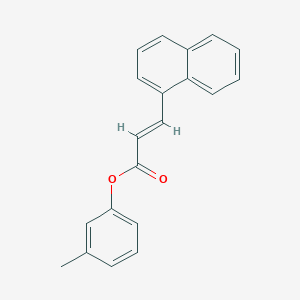![molecular formula C17H26ClNO6 B5991423 N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid](/img/structure/B5991423.png)
N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is a complex organic compound with a variety of functional groups, including aromatic rings, ethers, and amines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps. One common route starts with the chlorination of 4,6-dimethylphenol to produce 2-chloro-4,6-dimethylphenol. This intermediate is then reacted with ethylene oxide to form 2-(2-chloro-4,6-dimethylphenoxy)ethanol. The next step involves the reaction of this intermediate with 2-chloroethylamine to yield N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine. Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The aromatic ring and amine groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
科学的研究の応用
N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine exerts its effects involves interactions with specific molecular targets. These may include binding to receptors or enzymes, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine
- N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine
Uniqueness
N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
特性
IUPAC Name |
N-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO2.C2H2O4/c1-11(2)17-5-6-18-7-8-19-15-13(4)9-12(3)10-14(15)16;3-1(4)2(5)6/h9-11,17H,5-8H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCJPTDQTBARGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCOCCNC(C)C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(4-hydroxyphenyl)-6-[4-(morpholin-4-ylmethyl)-2-thienyl]nicotinonitrile](/img/structure/B5991341.png)
![ethyl 4-({(2E)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}methyl)benzoate](/img/structure/B5991357.png)
![2-[3-(methylthio)propanoyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5991358.png)
![3-chloro-4-({1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B5991367.png)
![(1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-7-[(E)-2-(furan-2-yl)ethenyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one](/img/structure/B5991368.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5991375.png)
![5-(4-chlorophenyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5991382.png)
![3-[(2-hydroxy-5-nitrobenzylidene)amino]-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5991384.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-isopropoxybenzamide](/img/structure/B5991401.png)
![N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B5991415.png)
![5-(4-fluorophenyl)-7-(pentafluoroethyl)-N'-(4-pyridinylmethylene)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5991417.png)

![3-[2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-YL]-1-(furan-2-carbonyl)thiourea](/img/structure/B5991429.png)
